![molecular formula C8H16ClNO B3049132 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS No. 1951440-87-1](/img/structure/B3049132.png)
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Overview
Description
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is a bicyclic compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is known for its unique structure, which includes a nitrogen atom within the bicyclic framework, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the development of complex organic molecules and natural product analogs. It is particularly useful in synthesizing compounds with specific pharmacological activities.
Reactivity and Transformations
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution:
- Oxidation : Can be oxidized to form aldehydes or ketones using reagents like iron(III) nitrate.
- Reduction : Sodium borohydride is commonly used to reduce the compound to alcohols.
- Substitution : Nucleophilic substitution reactions can introduce diverse functional groups onto the bicyclic framework.
Reaction Type | Reagents Used | Major Products |
---|---|---|
Oxidation | Fe(NO₃)₃·9H₂O | Aldehydes, Ketones |
Reduction | NaBH₄ | Alcohols |
Substitution | Various Nucleophiles | Substituted Derivatives |
Biological Applications
Pharmacological Potential
The unique structure of this compound makes it a candidate for drug development. It has shown potential in modulating biological interactions, particularly as a ligand for specific receptors or enzymes.
Antiprotozoal Activity
Research indicates that this compound exhibits antiprotozoal properties, potentially interfering with metabolic pathways in protozoan parasites. This opens avenues for developing new treatments against parasitic infections.
Industrial Applications
Material Science
In the field of materials science, this compound is being explored for its utility in developing new materials with unique properties, such as polymers and catalysts. Its structural characteristics contribute to enhanced performance in various applications.
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the use of this compound as a precursor in synthesizing complex organic molecules with potential therapeutic effects. The research highlighted the efficiency of radical cyclization methods in constructing the bicyclic framework.
Case Study 2: Antiprotozoal Activity
In vitro studies showed that derivatives of this compound exhibited significant activity against Leishmania species, suggesting its potential as a lead compound for developing new antiprotozoal drugs.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in cellular functions, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.2.2]nonan-7-ol hydrochloride
- 3-Azabicyclo[3.3.1]nonane derivatives
Uniqueness
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the 7th position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Biological Activity
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a hydroxyl group at the 7th position, which contributes to its unique chemical reactivity and biological properties. The presence of the nitrogen atom allows for interactions through hydrogen bonding, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, suggesting potential roles in neurological disorders and therapies.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, with studies demonstrating effectiveness against various bacterial strains.
- Antiviral Properties : The compound has also been investigated for its antiviral effects, although specific viruses and mechanisms remain under study.
Antimicrobial and Antiviral Studies
A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 μg/mL |
Bacillus subtilis | 32 μg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Studies
Research into its effects on neurotransmitter systems has revealed that this compound can modulate pathways related to neurotransmission:
- Interaction with Receptors : Studies suggest that it may interact with nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies highlight the potential applications of this compound:
- Neurotransmitter Modulation : A study investigated the compound's role in modulating nAChR activity, demonstrating improved cognitive function in animal models when administered at controlled dosages.
- Antimicrobial Applications : Clinical trials are ongoing to evaluate its effectiveness as a topical treatment for skin infections caused by resistant bacterial strains.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Azabicyclo[3.2.2]nonane | Lacks hydroxyl group | Less polar; lower biological activity |
9-Azabicyclo[3.3.1]nonane | Similar bicyclic structure | Precursor to more complex derivatives |
Endo-Hydroxy-Piperidine | Contains a piperidine ring | Different cyclic structure; distinct activity |
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-6-1-7(3-8)5-9-4-6;/h6-10H,1-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOPQATAUXHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-87-1 | |
Record name | 3-Azabicyclo[3.3.1]nonan-7-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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